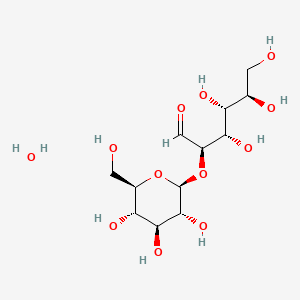
(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Descripción general
Descripción
(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride, also known as CPOMH, is an organic compound that belongs to the family of oxadiazoles. CPOMH is a versatile molecule that has a wide array of applications in various fields, including scientific research, drug development, and laboratory experiments. This essay will discuss the synthesis method of CPOMH, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Synthesis Process
Synthesis of Oxadiazole Compounds : The synthesis of oxadiazole compounds, such as 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, involves the condensation of specific hydrazides and glycine via polyphosphoric acid condensation. This process yields high-quality compounds that are spectroscopically characterized using techniques like UV-Vis, FTIR, DSC, NMR, and mass spectrometry (Shimoga, Shin, & Kim, 2018).
Characterization Techniques : The characterization of these compounds involves a range of spectroscopic and spectrometric techniques to verify their structure and properties. This includes UV-Vis, FTIR, DSC, NMR, and mass spectrometric techniques, ensuring a comprehensive understanding of the synthesized compounds (Shimoga, Shin, & Kim, 2018).
Potential Applications in Cancer Research
Cytotoxic Agents : Oxadiazole compounds have shown potential as cytotoxic agents against various cancer cell lines. Compounds like N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines exhibit cytotoxic activity comparable or better than reference drugs like doxorubicin against certain cancer cell lines (Ramazani et al., 2014).
Antitumor Potential and SAR Studies : The structure-activity relationship (SAR) studies of oxadiazole compounds reveal that modifications in their structure can significantly enhance their antitumor potential. The introduction of halogen atoms in specific positions improves cytotoxic activity against various cancer cell lines, indicating the importance of structural modifications in enhancing therapeutic potential (Ramazani et al., 2014).
Additional Relevant Findings
Synthesis of Novel Derivatives : Research has been conducted on synthesizing novel derivatives of oxadiazole, such as betulinic acid-1,2,4-oxadiazole amide derivatives. These compounds have been tested for cytotoxicity on human cancer cell lines, showing high activity. This underscores the potential of oxadiazole derivatives in developing new therapeutic agents (Krishna, Bhargavi, & Krupadanam, 2018).
Photoisomerization Studies : Oxadiazole compounds have also been studied for their unique photoisomerization pathways. Research on 5-alkyl-3-amino-1,2,4-oxadiazoles shows interesting results in ring-photoisomerization, highlighting the compounds' potential in advanced chemical studies and applications (Buscemi, Pace, Pibiri, & Vivona, 2002).
Propiedades
IUPAC Name |
(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c9-5-7-10-8(11-12-7)6-3-1-2-4-6;/h6H,1-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSPEXFBOYBQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(3-Chloro-4-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406569.png)


![[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol](/img/structure/B1406573.png)




![[4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride](/img/structure/B1406583.png)
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propionic acid tert-butyl ester](/img/structure/B1406586.png)
